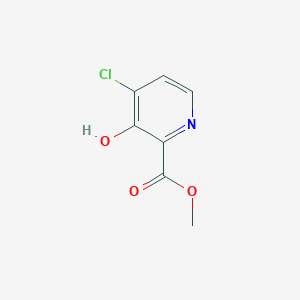![molecular formula C10H17NO4S B2695549 8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1235077-59-4](/img/structure/B2695549.png)
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic compound. The “spiro” in its name suggests it contains a spiroatom, a single atom that forms the junction of two or more rings . The “1,4-dioxa” indicates the presence of two oxygen atoms in the ring structure . The “8-azaspiro[4.5]decane” suggests the compound contains a nitrogen atom in its ring structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the introduction of the sulfonyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the functional groups and the overall structure of the molecule. The sulfonyl group, for example, could potentially undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .
Applications De Recherche Scientifique
Spirocyclic Compound Synthesis
Research into spirocyclic compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, reveals versatile synthetic routes and applications in creating complex molecular architectures. For instance, the enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds, which share a similar spirocyclic core, highlights the importance of these structures in the synthesis of insect pheromones and potentially bioactive molecules (C. Iwata et al., 1988). Another study demonstrates the one-step synthesis of functionalized dioxaspiro[4.5]decanes, showcasing the efficiency of synthesizing spirocyclic structures from readily available materials (J. Carretero et al., 1994).
Material Purification and Crystal Growth
A study on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) examines the purification, crystal growth, and characterization of this compound, demonstrating its potential as a new organic material for nonlinear optical devices. This research exemplifies the broader utility of spirocyclic compounds in materials science, particularly in the development of components for optical applications (K. Kagawa et al., 1994).
Antibacterial Activity
The synthesis and evaluation of triaza and dioxa aza spiro derivatives for antibacterial activity represent a critical area of research in medicinal chemistry. Compounds such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and tested against various bacterial species, showcasing the potential of spirocyclic compounds in developing new antibacterial agents (M. Natarajan et al., 2021).
Spirocyclic Compounds in Nonlinear Optical Materials
The synthesis and structural analysis of spirocyclic compounds, such as oxaspirocyclic derivatives, highlight their significance in the field of nonlinear optics. The detailed structural characterization of these compounds aids in understanding their potential applications in developing new materials for optical devices (Jinhe Jiang & Wulan Zeng, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
8-cyclopropylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-16(13,9-1-2-9)11-5-3-10(4-6-11)14-7-8-15-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDUQDSYVSCXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

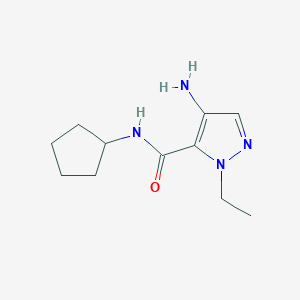
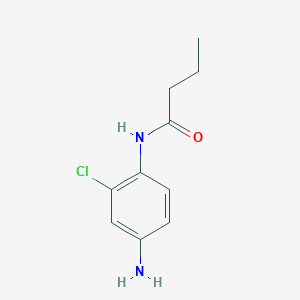

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)
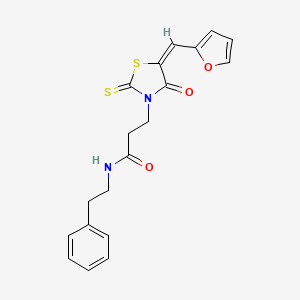
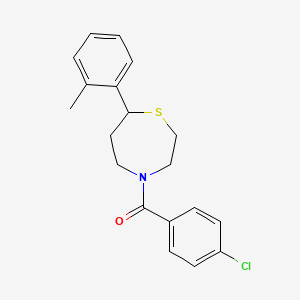
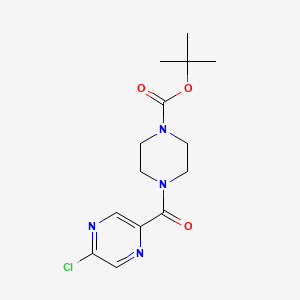
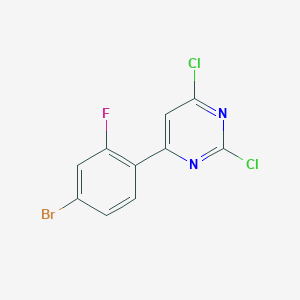
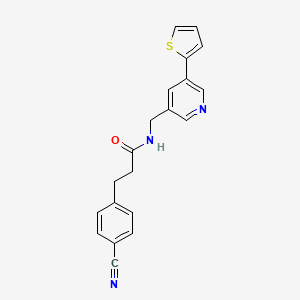
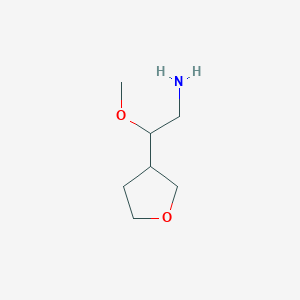
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

